molecular formula C24H20FN3O2S2 B11514348 N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide

N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide

Cat. No.: B11514348
M. Wt: 465.6 g/mol
InChI Key: VECHZGYUHZQNMJ-UHFFFAOYSA-N
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Description

N-[2-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-FLUOROBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, a fluorobenzamide moiety, and a dimethylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-FLUOROBENZAMIDE typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the fluorobenzamide group, and the attachment of the dimethylphenyl group. Common reagents used in these reactions include aromatic amines, acyl chlorides, and sulfur-containing compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-FLUOROBENZAMIDE is unique due to its combination of a benzothiazole core, a fluorobenzamide moiety, and a dimethylphenyl group

Properties

Molecular Formula

C24H20FN3O2S2

Molecular Weight

465.6 g/mol

IUPAC Name

N-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-fluorobenzamide

InChI

InChI=1S/C24H20FN3O2S2/c1-14-6-5-9-19(15(14)2)27-22(29)13-31-24-28-20-11-10-16(12-21(20)32-24)26-23(30)17-7-3-4-8-18(17)25/h3-12H,13H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

VECHZGYUHZQNMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4F)C

Origin of Product

United States

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